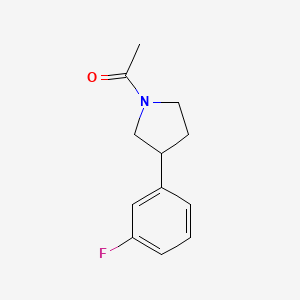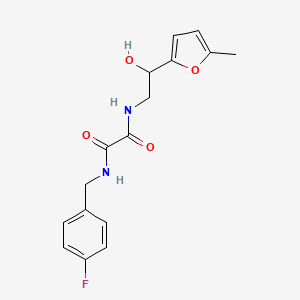
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C16H17FN2O4 and its molecular weight is 320.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism and Disposition Studies
Research on the metabolism and disposition of potent inhibitors, including compounds related to N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide, has been facilitated by 19F-nuclear magnetic resonance (NMR) spectroscopy. This technique supports the selection of candidates for further development by providing detailed data on metabolic fate and excretion balance. Studies in rats and dogs following intravenous and oral dosing have revealed that compounds in this category are primarily eliminated through metabolism, with major metabolites identified in various excretions (Monteagudo et al., 2007).
Inhibitory Effects on Na+/Ca2+ Exchange
The pharmacological properties of certain compounds, including analogs similar to this compound, demonstrate potent inhibitory effects on the Na+/Ca2+ exchange (NCX) process. These compounds preferentially inhibit intracellular Na+-dependent Ca2+ uptake via NCX3 and have shown protective potency against hypoxia/reoxygenation-induced cell damage in neuronal cells, suggesting therapeutic potential as neuroprotective drugs (Iwamoto & Kita, 2006).
Chromatography and NMR Characterization of Metabolites
In vitro metabolism studies using liquid chromatography-mass spectrometry and NMR methods have characterized the metabolites of compounds with structures related to this compound. These studies provide insights into the predominant metabolic pathways and the formation of secondary metabolites in different species, aiding in the understanding of pharmacokinetics and pharmacodynamics (Zhang et al., 2001).
Orexin-1 Receptor Mechanisms in Compulsive Food Consumption
Research on the effects of selective antagonists on the orexin-1 receptor (OX1R) has implications for the understanding of compulsive food seeking and intake. Compounds structurally similar to this compound have been evaluated in binge eating models, indicating the significant role of OX1R mechanisms in such disorders and suggesting potential pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Fluorine Substitution and COX-2 Inhibition
Studies on the effects of fluorine substitution in benzenesulfonamide derivatives, including those structurally related to this compound, have led to the identification of potent and highly selective cyclooxygenase-2 (COX-2) inhibitors. These findings are crucial for the development of new therapeutic agents for conditions such as rheumatoid arthritis and osteoarthritis, highlighting the significance of molecular modifications in enhancing drug efficacy and selectivity (Hashimoto et al., 2002).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-10-2-7-14(23-10)13(20)9-19-16(22)15(21)18-8-11-3-5-12(17)6-4-11/h2-7,13,20H,8-9H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXJDETXSYQVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2967857.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2967859.png)
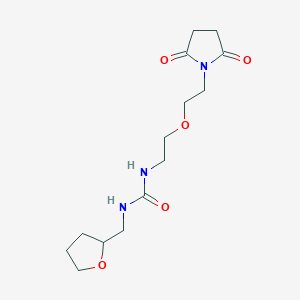

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2967865.png)
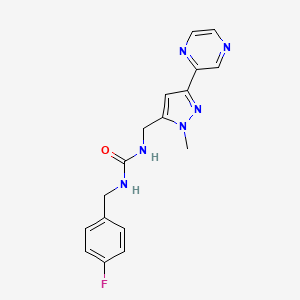
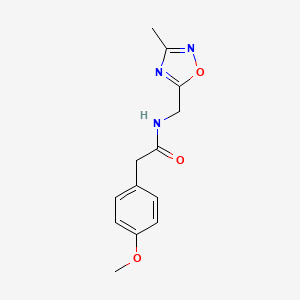
![6-[(4-Fluorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2967869.png)

![3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2967873.png)
![N-(4-acetylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2967875.png)

![2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2967879.png)
